molecular formula C20H20N2O4 B14307532 Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate CAS No. 114476-29-8

Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate

Cat. No.: B14307532
CAS No.: 114476-29-8
M. Wt: 352.4 g/mol
InChI Key: WMTMVTQZLUSOSW-UHFFFAOYSA-N
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Description

Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is a complex organic compound that features a carbazole moiety linked to a propanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate typically involves a multi-step process. One common method includes the reaction of 9H-carbazol-3-amine with diethyl propanedioate under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then reacts with the carbazole derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the carbazole moiety.

    Substitution: Alkylated carbazole derivatives.

Scientific Research Applications

Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate
  • Diethyl {[(9H-carbazol-9-yl)methyl]propanedioate}

Uniqueness

Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is unique due to the specific positioning of the amino group on the carbazole ring, which can significantly influence its reactivity and interaction with biological targets.

Properties

CAS No.

114476-29-8

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

diethyl 2-[(9H-carbazol-3-ylamino)methylidene]propanedioate

InChI

InChI=1S/C20H20N2O4/c1-3-25-19(23)16(20(24)26-4-2)12-21-13-9-10-18-15(11-13)14-7-5-6-8-17(14)22-18/h5-12,21-22H,3-4H2,1-2H3

InChI Key

WMTMVTQZLUSOSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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